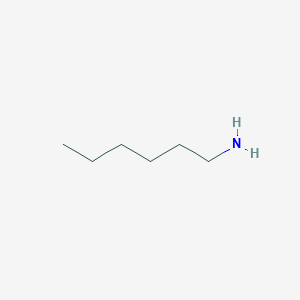

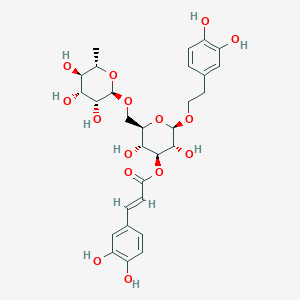

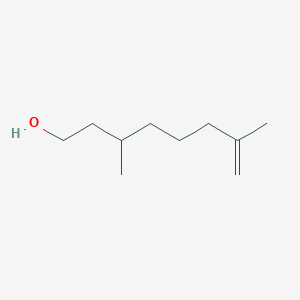

3,7-ジメチルオクト-7-エン-1-オール

説明

Natural occurrence: Geranium and citronella oils.

Alpha-Citronellol, also known as α-citronellol or fema 2980, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, Alpha-citronellol is considered to be a fatty alcohol lipid molecule. Alpha-Citronellol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Citronellol has been primarily detected in urine. Within the cell, Alpha-citronellol is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Citronellol has a floral, geranium, and powdery taste.

科学的研究の応用

酵母タンパク質中の香気成分

3,7-ジメチルオクト-7-エン-1-オールは、酵母タンパク質の香気プロファイルに大きく貢献する可能性のある香気活性化合物として特定されています . これは、官能評価および電子鼻試験において、酵母タンパク質の香気プロファイルと香気活性化合物を特徴付けるために使用されます .

β-イオノンおよびビタミンEの調製

3,7-ジメチルオクト-7-エン-1-オールは、β-イオノンおよびビタミンEの調製のための重要な中間体です . これらの化合物は、食品業界および健康補助食品に重要な用途があります。

香料の製造

この化合物は、リナロールやネロリドールなどのさまざまな香料を製造するために使用できます . これらの香料は、香水業界やさまざまな消費財の配合に広く使用されています。

オシロルの合成

3,7-ジメチルオクト-7-エン-1-オールは、シトロネロールとしても知られており、オシロルの合成に使用されます . この合成における重要なステップには、末端二重結合のワッカー酸化とそれに続く水素化ホウ素ナトリウム(NaBH4)還元が含まれます .

化学研究

3,7-ジメチルオクト-7-エン-1-オールは、そのユニークな化学構造により、化学研究開発において頻繁に使用されます . さまざまな化学分析および反応における基準化合物として役立ちます。

食品業界

食品業界では、3,7-ジメチルオクト-7-エン-1-オールは、その心地よい香りのため、フレーバー剤として使用されます . これは、特定の食品製品の独特の臭いに貢献し、消費者の魅力を高めます。

作用機序

Target of Action

Rhodinol, also known as 3,7-Dimethyloct-7-en-1-ol or alpha-Citronellol, is primarily used in the field of perfumery . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell .

Mode of Action

Rhodinol interacts with these olfactory receptors, triggering a signal transduction pathway that results in the perception of a floral or rosy odor . This interaction and the resulting changes contribute to the compound’s use in perfumery and cosmetics .

Biochemical Pathways

It is known that the perception of smell involves signal transduction pathways in the olfactory system that lead to the perception of specific odors .

Pharmacokinetics

Given its use in perfumery and cosmetics, it can be absorbed through the skin and the respiratory tract . Its bioavailability, metabolism, and excretion would depend on several factors including the concentration used, the formulation of the product, and individual differences among users .

Result of Action

The primary result of Rhodinol’s action is the perception of a floral or rosy odor . This makes it a valuable ingredient in perfumes, cosmetics, and other scented products .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Rhodinol . For example, in a perfume or cosmetic product, the other ingredients can interact with Rhodinol, potentially affecting its smell and stability .

生化学分析

Cellular Effects

It is hypothesized that it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

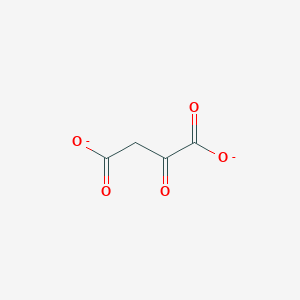

3,7-dimethyloct-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQFVRIQXUFPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047193 | |

| Record name | Rhodinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; pronounced rose-like aroma | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.880 | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-25-3, 6812-78-8 | |

| Record name | 3,7-Dimethyl-7-octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-dimethyloct-7-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical composition of rhodinol?

A1: Rhodinol is not a single compound but a mixture of two isomers: citronellol and geraniol. The ratio of these isomers can vary depending on the source of the rhodinol. []

Q2: What are the key spectroscopic features of rhodinol?

A2: Infrared (IR) spectroscopy of rhodinol reveals characteristic absorptions for -CH3 bending, C=C alkene stretching, -C-H stretching of alkanes (CH3 and CH2), =C-H stretching of alkenes, and O-H stretching. []

Q3: How is rhodinol used in perfume and fragrance industries?

A3: Rhodinol, with its characteristic rosy scent, is a highly valued fragrance ingredient in perfumes, cosmetics, and toiletries. It provides a sweet, floral aroma often described as reminiscent of roses. [, ]

Q4: Can rhodinol be used as an antibacterial agent?

A4: Research suggests that rhodinol possesses antibacterial properties. In a study evaluating hand sanitizer efficacy, the addition of 1% rhodinol to a 96% alcohol-based sanitizer showed greater inhibition against Staphylococcus aureus compared to citronella oil or the base sanitizer alone. []

Q5: Can rhodinol improve the performance of biodiesel?

A5: Studies indicate that rhodinol, alone or in combination with other essential oils, can improve the properties of biodiesel. One study found that adding 0.5% rhodinol to B30 biodiesel significantly reduced particulate matter, demonstrating its potential as a bio-additive for cleaner fuel. [, ]

Q6: How is rhodinol used in the context of lice treatment?

A6: Research has explored the incorporation of rhodinol in lice treatment agents. A patent describes a blend containing citronella, geraniol, terpineol, 3, 8-p-menthane diol crystalline, and rhodinol, demonstrating its potential use in formulations for repelling and treating lice. []

Q7: Can near-infrared (NIR) spectroscopy predict the rhodinol content in citronella oil?

A7: Yes, researchers have successfully developed a model using NIR spectroscopy and partial least square (PLS) analysis to predict the rhodinol content in citronella oil. This method, with further development, could be integrated into smart sensor systems for real-time monitoring during distillation and fractionation processes. []

Q8: Are there alternative methods for separating citronellol and geraniol from rhodinol?

A8: Yes, researchers have explored techniques beyond distillation to separate the individual components of rhodinol. One approach utilizes the selective oxidation of geraniol to geranial using hydrogen peroxide activated by platinum black, leaving citronellol largely unreacted. Chemical separation and purification techniques can then be used to isolate the individual compounds. []

Q9: What are the challenges in scaling up the isolation process of rhodinol?

A9: Scaling up the separation process from laboratory to pilot plant scale can present challenges. Differences in dimensions and pressure drops can affect the optimum temperature conditions for separation, potentially impacting the purity of the isolated components. []

Q10: What are the research gaps in understanding the biological activity of rhodinol?

A10: While rhodinol exhibits promising antibacterial properties, further research is needed to elucidate its specific mechanisms of action against various microorganisms. Additionally, investigations into potential synergistic effects with other antimicrobial agents could be valuable.

Q11: How can the stability and bioavailability of rhodinol be improved for various applications?

A11: Research on encapsulation techniques and formulation strategies could enhance the stability and controlled release of rhodinol, making it suitable for broader applications in areas like cosmetics, pharmaceuticals, and agriculture.

Q12: What are the environmental considerations regarding the production and use of rhodinol?

A12: As the demand for natural products like rhodinol increases, research on sustainable sourcing practices and environmentally friendly extraction methods becomes crucial. Furthermore, assessing the biodegradability and potential ecotoxicological effects of rhodinol is essential for responsible utilization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。